Cas no 31748-44-4 (1-methylindazole-3-carbonitrile)
1-methylindazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-1H-Indazole-3-carbonitrile
- 1H-Indazole-3-carbonitrile,1-methyl-
- 1-methylindazole-3-carbonitrile
- CS-0183700
- BS-25258
- EN300-746126
- 31748-44-4
- Z1198266889
- SCHEMBL1777889
- XXPCFXLOLXYNRI-UHFFFAOYSA-N
- MFCD09971307
- AKOS006312588
- 3-Cyano-1-methyl-1H-indazole
- 1-Methyl-1H-indazole-3-carbonitrile, AldrichCPR
- P10879
- NSC-140857
- J-504877
- NSC140857
- DTXSID20301061
- SY324431
- XH1109
- DB-354466
-
- MDL: MFCD09971307
- Inchi: 1S/C9H7N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,1H3
- InChI Key: XXPCFXLOLXYNRI-UHFFFAOYSA-N
- SMILES: N1(C)C2C=CC=CC=2C(C#N)=N1
Computed Properties
- Exact Mass: 157.06400
- Monoisotopic Mass: 157.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.19
- Boiling Point: 321.1°Cat760mmHg
- Flash Point: 148°C
- Refractive Index: 1.643
- PSA: 41.61000
- LogP: 1.44498
1-methylindazole-3-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methylindazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M522350-10mg |
1-methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M522350-50mg |
1-methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | M522350-100mg |
1-methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 100mg |
$ 80.00 | 2022-06-02 | ||
| Alichem | A269002171-1g |
1-Methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 95% | 1g |
$378.00 | 2023-09-02 | |
| Chemenu | CM149885-1g |
1-methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 95% | 1g |
$405 | 2021-08-05 | |
| Apollo Scientific | OR948461-250mg |
1-Methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 95% | 250mg |
£200.00 | 2025-02-21 | |
| Apollo Scientific | OR948461-1g |
1-Methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 95% | 1g |
£445.00 | 2025-02-21 | |
| Chemenu | CM149885-250mg |
1-methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 95% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM149885-1g |
1-methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM149885-5g |
1-methyl-1H-indazole-3-carbonitrile |
31748-44-4 | 95% | 5g |
$*** | 2023-03-31 |
1-methylindazole-3-carbonitrile Suppliers
1-methylindazole-3-carbonitrile Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-methylindazole-3-carbonitrile
Introduction to 1-methylindazole-3-carbonitrile (CAS No. 31748-44-4)
1-methylindazole-3-carbonitrile, with the chemical formula C₇H₅N₃ and CAS number 31748-44-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the indazole family, characterized by a benzene ring fused with a pyrrole ring, and it features a methyl group at the 1-position and a nitrile group at the 3-position. The unique structural properties of 1-methylindazole-3-carbonitrile make it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The nitrile group in 1-methylindazole-3-carbonitrile plays a crucial role in its reactivity, enabling various transformations such as hydrolysis to carboxylic acids or reduction to amides. This functional handle has been exploited in medicinal chemistry to design novel compounds with potential therapeutic applications. Recent studies have highlighted its utility as a building block in the synthesis of indazole derivatives, which exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 1-methylindazole-3-carbonitrile is its role in the development of small-molecule inhibitors targeting specific biological pathways. For instance, researchers have leveraged its scaffold to create molecules that interact with enzymes involved in cancer metabolism. A notable example is its use in generating inhibitors of poly(ADP-ribose) polymerases (PARPs), which are critical enzymes in DNA repair mechanisms. Compounds derived from 1-methylindazole-3-carbonitrile have shown promise in preclinical studies for their ability to selectively inhibit PARP enzymes, making them attractive candidates for treating certain types of cancer.
The synthesis of 1-methylindazole-3-carbonitrile typically involves multi-step organic reactions, often starting from readily available indazole precursors. The introduction of the methyl group at the 1-position can be achieved through alkylation reactions, while the nitrile group at the 3-position is commonly introduced via cyanation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in industrial applications.
In addition to its pharmaceutical applications, 1-methylindazole-3-carbonitrile has found utility in materials science. Its heterocyclic structure and functional groups make it a suitable candidate for designing organic semiconductors and ligands for metal-organic frameworks (MOFs). These materials have potential applications in electronics, catalysis, and gas storage. The ability to modify the indazole core with different substituents allows researchers to fine-tune the properties of these materials for specific applications.
Recent research has also explored the pharmacokinetic properties of derivatives of 1-methylindazole-3-carbonitrile. Studies have focused on optimizing solubility, bioavailability, and metabolic stability to enhance their therapeutic efficacy. For example, modifications such as introducing fluorine atoms or other heteroatoms into the indazole ring have been shown to improve drug-like properties without compromising biological activity. These findings underscore the importance of structure-activity relationship (SAR) studies in developing next-generation pharmaceuticals.
The chemical diversity of 1-methylindazole-3-carbonitrile has also been harnessed in drug discovery campaigns targeting neurological disorders. Indazole derivatives have shown potential as scaffolds for compounds that modulate neurotransmitter systems involved in conditions such as depression and epilepsy. Preclinical models have demonstrated that certain derivatives can interact with serotonin receptors, leading to therapeutic effects similar to those observed with established antidepressants. This opens up new avenues for developing novel treatments for neurological conditions.
Another area where 1-methylindazole-3-carbonitrile has made an impact is in the development of antimicrobial agents. The rise of antibiotic-resistant bacteria necessitates the discovery of new classes of antibiotics with unique mechanisms of action. Researchers have identified that indazole derivatives can disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. By incorporating functional groups like nitriles into these structures, scientists have created compounds that exhibit potent activity against Gram-positive and Gram-negative bacteria alike.
The environmental impact of chemical synthesis is also a consideration when working with compounds like 1-methylindazole-3-carbonitrile. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods and solvent-free reactions are being explored as alternatives to traditional approaches. These innovations not only improve sustainability but also enhance cost-effectiveness, making large-scale production more feasible.
In conclusion, 1-methylindazole-3-carbonitrile (CAS No. 31748-44-4) is a multifaceted compound with significant potential across multiple domains of science and industry. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development pipelines targeting various diseases. Furthermore, its applications in materials science highlight its versatility beyond traditional medicinal chemistry applications. As research continues to uncover new uses for this compound, it will undoubtedly remain a cornerstone molecule in both academic and industrial settings.
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